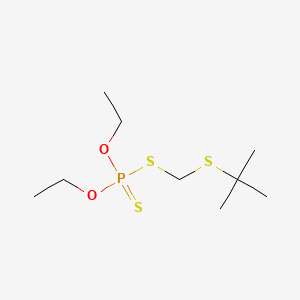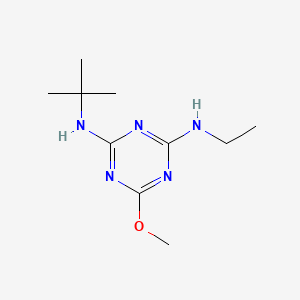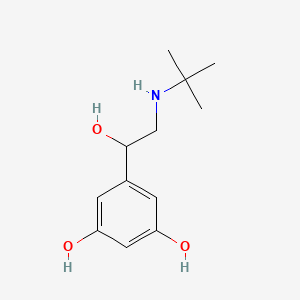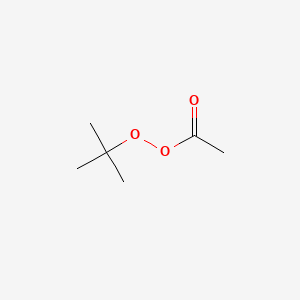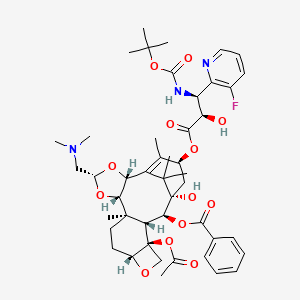
4-(4-(6-methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
Overview
Description
Tie2 Kinase Inhibitor is a compound that specifically targets the Tie2 receptor tyrosine kinase, which plays a crucial role in angiogenesis, the process of new blood vessel formation. This receptor is primarily expressed on endothelial cells and is activated by angiopoietins. Inhibiting Tie2 kinase can disrupt angiogenesis, making it a valuable target in cancer therapy and other diseases involving abnormal blood vessel growth .
Biochemical Analysis
Biochemical Properties
Tie2 kinase inhibitor plays a crucial role in biochemical reactions by selectively inhibiting the activity of the Tie2 receptor tyrosine kinase. This receptor is primarily expressed in endothelial cells and is involved in angiogenesis and vascular maintenance. The compound interacts with the ATP-binding site of the Tie2 receptor, thereby blocking its kinase activity with an IC50 value of 250 nM . This inhibition is highly selective, being 200-fold more potent for Tie2 compared to other kinases such as p38 . By inhibiting Tie2, the compound disrupts angiogenesis and tumor growth, making it a promising candidate for cancer therapy.
Cellular Effects
Tie2 kinase inhibitor exerts significant effects on various cell types and cellular processes. In endothelial cells, it inhibits angiogenesis by blocking the Tie2 signaling pathway, which is essential for vascular remodeling and maintenance . This inhibition leads to reduced endothelial cell proliferation, migration, and survival. Additionally, the compound affects tumor cells by reducing their ability to recruit Tie2-expressing macrophages, which are crucial for tumor angiogenesis and metastasis . Consequently, Tie2 kinase inhibitor can impair tumor growth and metastasis, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of Tie2 kinase inhibitor involves its binding to the ATP-binding site of the Tie2 receptor tyrosine kinase. This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules involved in angiogenesis and vascular maintenance . The inhibition of Tie2 signaling disrupts the angiopoietin-Tie2 axis, which is critical for endothelial cell function and tumor angiogenesis . By blocking this pathway, Tie2 kinase inhibitor effectively reduces angiogenesis, tumor growth, and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tie2 kinase inhibitor have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to Tie2 kinase inhibitor leads to sustained inhibition of endothelial cell proliferation and angiogenesis . In vivo studies have demonstrated that the compound can delay tumor growth and reduce metastasis over time .
Dosage Effects in Animal Models
The effects of Tie2 kinase inhibitor vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis and tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to normal tissues. These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Tie2 kinase inhibitor is involved in several metabolic pathways, primarily related to its interaction with the Tie2 receptor. The compound is metabolized by enzymes in the liver, and its metabolites are excreted through the kidneys . The inhibition of Tie2 signaling by the compound affects metabolic flux and metabolite levels in endothelial cells, leading to reduced angiogenesis and tumor growth . Additionally, the compound’s interaction with other enzymes and cofactors involved in angiogenesis further modulates its metabolic pathways .
Transport and Distribution
Within cells and tissues, Tie2 kinase inhibitor is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization in endothelial cells . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on the Tie2 receptor . The distribution of the compound within tissues is influenced by its binding affinity to the Tie2 receptor and other cellular components .
Subcellular Localization
Tie2 kinase inhibitor exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of endothelial cells, where it interacts with the Tie2 receptor and other signaling molecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of Tie2 kinase inhibitor is essential for its ability to inhibit angiogenesis and tumor growth effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tie2 Kinase Inhibitors typically involves multi-step organic synthesis. One common approach is the use of a core scaffold that can be modified to enhance specificity and potency. For example, the synthesis might start with a heterocyclic compound, which is then functionalized through various chemical reactions such as halogenation, alkylation, and amination.
Industrial Production Methods
Industrial production of Tie2 Kinase Inhibitors often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting solvents and reagents that are readily available and environmentally friendly, as well as developing purification methods to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
Tie2 Kinase Inhibitors undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to increase polarity or reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the molecule.
Substitution: Replacement of one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Tie2 Kinase Inhibitors are used as tools to study the mechanisms of angiogenesis and to develop new synthetic methods for kinase inhibitors. They serve as model compounds for understanding structure-activity relationships and for designing more potent and selective inhibitors.
Biology
In biological research, these inhibitors are used to study the role of Tie2 in endothelial cell function and vascular biology. They help elucidate the signaling pathways involved in angiogenesis and vascular permeability.
Medicine
Medically, Tie2 Kinase Inhibitors are being investigated for their potential to treat cancers, particularly those that are highly vascularized. They are also being explored for use in diseases like diabetic retinopathy and age-related macular degeneration, where abnormal blood vessel growth is a problem .
Industry
In the pharmaceutical industry, Tie2 Kinase Inhibitors are part of drug development pipelines aimed at creating new therapies for cancer and other angiogenesis-related diseases. They are also used in the development of diagnostic tools and biomarkers for these conditions .
Mechanism of Action
Tie2 Kinase Inhibitors exert their effects by binding to the ATP-binding site of the Tie2 receptor, thereby preventing its activation by angiopoietins. This inhibition blocks downstream signaling pathways that promote endothelial cell survival, proliferation, and migration. Key pathways affected include the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
VEGFR Inhibitors: Target the vascular endothelial growth factor receptor, another key player in angiogenesis.
PDGFR Inhibitors: Target the platelet-derived growth factor receptor, involved in blood vessel maturation.
FGFR Inhibitors: Target the fibroblast growth factor receptor, which also plays a role in angiogenesis.
Uniqueness
Tie2 Kinase Inhibitors are unique in their specific targeting of the Tie2 receptor, which is primarily involved in the later stages of angiogenesis and vascular stabilization. This specificity can lead to fewer side effects compared to inhibitors that target multiple receptors. Additionally, Tie2 Kinase Inhibitors can be more effective in certain types of cancers and diseases where Tie2 plays a dominant role.
Properties
IUPAC Name |
4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINQIEAULQKUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635231 | |
| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948557-43-5 | |
| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
![N-[2-[4-[[[2-[(Hydroxyamino)carbonyl]-4,6-dimethylphenyl](phenylmethyl)amino]sulfonyl]phenoxy]ethyl]-2-benzofurancarboxamide](/img/structure/B1683080.png)
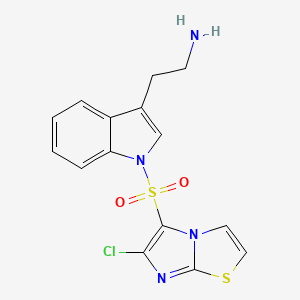

![N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine](/img/structure/B1683084.png)
